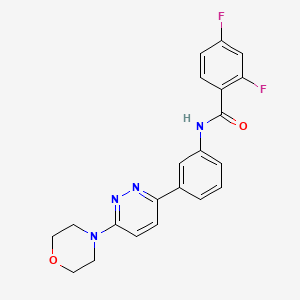

2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

2,4-Difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a 2,4-difluorobenzoyl group linked to a phenyl ring substituted with a 6-morpholinopyridazine moiety. Pyridazine derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators, while morpholine groups enhance solubility and metabolic stability .

Properties

IUPAC Name |

2,4-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2/c22-15-4-5-17(18(23)13-15)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVIQMQSUQTKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-morpholinopyridazine intermediate. This can be achieved through the reaction of morpholine with a suitable pyridazine precursor under controlled conditions.

Coupling Reaction: The pyridazinyl intermediate is then coupled with a 3-bromophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired phenylpyridazinyl compound.

Amidation: The final step involves the amidation of the phenylpyridazinyl compound with 2,4-difluorobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The difluoro groups and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It finds applications in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, biological relevance, and synthetic pathways.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The 2,4-difluoro substitution in the target compound contrasts with 2,6-difluoro patterns in diflubenzuron and fluazuron. The 2,4-arrangement may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) . The morpholinopyridazine group introduces polarity and hydrogen-bonding capacity, distinguishing it from lipophilic substituents like trifluoromethylpyridine (fluazuron) or tert-butyl (). This could enhance solubility and reduce off-target binding .

Biological Relevance :

- Unlike diflubenzuron and fluazuron (agrochemicals), the target compound’s pyridazine-morpholine scaffold aligns with pharmacophores seen in kinase inhibitors (e.g., imatinib analogs). The absence of urea linkages (common in pesticides) further supports a therapeutic focus .

- Compounds with pyridazine cores (e.g., ’s pyridazin-3-yl thioacetamides) often exhibit antibacterial or antiparasitic activity, but the morpholine addition here may shift the target profile toward eukaryotic enzymes .

Synthetic Complexity: The target compound’s synthesis likely involves coupling 2,4-difluorobenzoic acid with a 3-(6-morpholinopyridazin-3-yl)aniline intermediate, a route more complex than the urea-based condensations used for diflubenzuron . Comparatively, Example 284 (EP 3 532 474 B1) employs a triazolo-pyridine scaffold, requiring multi-step heterocycle formation, whereas the morpholinopyridazine group may simplify regioselective functionalization .

Research Findings and Data

Physicochemical Properties (Hypothesized)

- LogP : Estimated ~3.2 (morpholine enhances hydrophilicity vs. fluazuron’s LogP ~4.5).

- Molecular Weight : ~440 g/mol (similar to kinase inhibitors, e.g., gefitinib: 446 g/mol).

Thermal Stability

- No direct data is provided, but morpholine-containing compounds (e.g., Example 285 in EP 3 532 474 B1) often exhibit melting points >150°C, suggesting moderate stability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

- Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for aryl-aryl bond formation or nucleophilic acyl substitution for amide bond assembly. Key intermediates include morpholinopyridazine and fluorinated benzoyl chloride derivatives. Optimization involves adjusting reaction temperature (e.g., 60–80°C for coupling reactions), solvent selection (e.g., DMSO or THF for polar intermediates), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling). Post-synthesis purification via column chromatography and recrystallization ensures purity, confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the purity of this compound?

- Answer :

- 1H/13C/19F NMR : Resolves substituent positions (e.g., fluorine at C2/C4 of benzamide, morpholine ring conformation).

- High-resolution MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 454.12).

- X-ray crystallography : Provides absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with kinase active sites).

- HPLC : Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does the substitution pattern of fluorine atoms in this compound influence its binding affinity to PDE4, and what computational methods can predict these interactions?

- Answer : The 2,4-difluoro arrangement enhances electron-withdrawing effects, stabilizing hydrogen bonds with PDE4’s catalytic domain (e.g., interactions with Gln⁴⁷³ and Phe⁴⁴⁶). Computational strategies include:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses.

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-enzyme complexes.

- Free energy calculations (MM-GBSA) to quantify binding affinities .

Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for this compound across different kinase inhibition assays?

- Answer :

- Standardization : Use consistent ATP concentrations (e.g., 10 µM) and enzyme isoforms (e.g., PDE4B vs. PDE4D).

- Orthogonal assays : Validate inhibition via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Statistical analysis : Apply ANOVA to identify inter-lab variability or batch effects .

Q. What methodologies are recommended for investigating the synergistic effects of this compound with other therapeutic agents in inflammatory disease models?

- Answer :

- Combination Index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in vitro.

- In vivo models : Test efficacy in LPS-induced lung inflammation mice, monitoring cytokine levels (e.g., TNF-α, IL-6) via ELISA.

- Transcriptomic profiling : RNA-seq identifies co-regulated pathways (e.g., NF-κB suppression with JAK/STAT inhibitors) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the PDE4 inhibitory activity of this compound derivatives?

- Answer :

- Derivative library : Synthesize analogs with substituent variations (e.g., Cl/Br at benzamide, alkyl groups on morpholine).

- Biological testing : Screen in PDE4 enzymatic assays (IC₅₀ determination) and cellular cAMP elevation assays.

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. What in vitro and in vivo models are most appropriate for evaluating the therapeutic potential of this compound in neurodegenerative disorders, given its PDE4 inhibition profile?

- Answer :

- In vitro : Primary neuron cultures exposed to Aβ oligomers; measure cAMP/CREB activation via ELISA.

- In vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) assessed for cognitive improvement (Morris water maze) and biomarker modulation (pTau reduction, BDNF elevation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.